hERG Potassium Channel Blockade: Terfenadine vs. Fexofenadine
Terfenadine, the active H1‑antagonist component of Seldane‑D, is a potent open‑channel blocker of the hERG (KCNH2) potassium channel. In heterologous expression systems, terfenadine blocks hERG with an IC50 of approximately 50–204 nM [1][2]. Its carboxylate metabolite fexofenadine, the active moiety in Allegra‑D, exhibits a half‑maximal channel block concentration that is approximately 350‑fold higher than its half‑maximal rescue concentration (177 nmol/L), indicating that fexofenadine lacks physiologically relevant hERG blocking activity [2]. This difference in hERG affinity explains the divergent cardiac safety profiles.
| Evidence Dimension | hERG (IKr) channel blockade potency |
|---|---|
| Target Compound Data | Terfenadine hERG IC50 = 50–204 nM |
| Comparator Or Baseline | Fexofenadine: no block at clinically relevant concentrations; half‑maximal rescue concentration 177 nM, ~350‑fold below channel block concentration |
| Quantified Difference | ≥350‑fold lower hERG blocking potency for fexofenadine relative to terfenadine |
| Conditions | Heterologous expression in Xenopus oocytes and human neuroblastoma cells |
Why This Matters
The pronounced hERG blockade by terfenadine directly portends QT‑interval prolongation and torsades de pointes risk, making Seldane‑D an essential reference standard for cardiac safety pharmacology and hERG liability screening, whereas fexofenadine‑based products are unsuitable for this purpose.
- [1] Crumb WJ Jr. Cardiotoxicity of new antihistamines and cisapride. Toxicol Lett. 2002;127(1‑3):279-284. DOI: 10.1016/S0378-4274(01)00510-0. View Source
- [2] Rajamani S, Anderson CL, Anson BD, January CT. Pharmacological rescue of human K+ channel long-QT2 mutations: human ether‑a‑go‑go‑related gene rescue without block. Circulation. 2002;105(24):2830-2835. DOI: 10.1161/01.CIR.0000017163.21358.91. View Source
